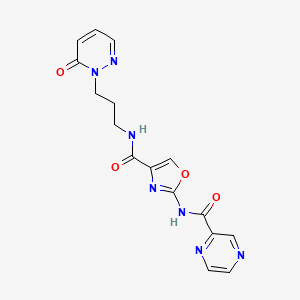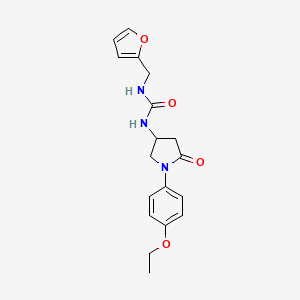
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with significant applications in scientific research. This molecule features various functional groups, including a pyridine ring substituted with bromine, a piperidine ring connected via an ether linkage, and a pyrrolidinone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically begins with the bromination of 2-pyridinol to introduce the bromine atom at the 3-position of the pyridine ring. The resulting 3-bromo-2-pyridinol is then subjected to a nucleophilic substitution reaction with piperidine to form the ether linkage. The final step involves acylation using 1-methylpyrrolidin-2-one under suitable reaction conditions, often involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods may optimize the synthetic route by employing catalytic processes or continuous flow techniques to enhance efficiency and yield. The precise conditions, including temperature, pressure, and solvent choice, are fine-tuned to achieve scalability and reproducibility in large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, primarily affecting the piperidine or pyrrolidinone rings, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : The bromine substituent on the pyridine ring can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Palladium on carbon (Pd/C) with hydrogen (H₂).
Substitution: : Various bases (e.g., sodium hydroxide, NaOH) or acids (e.g., sulfuric acid, H₂SO₄).
Major Products
The major products of these reactions include bromine-substituted or hydrogen-substituted derivatives, ketones, carboxylic acids, or substituted pyridine and piperidine compounds.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential as a ligand in biochemical assays involving bromine-substituted aromatic compounds.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: : Employed in material science for developing polymers and other advanced materials.
Wirkmechanismus
The exact mechanism by which 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding to active or allosteric sites. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exhibits unique features, such as the specific substitution pattern on the pyridine ring and the presence of multiple functional groups allowing diverse chemical reactivity and biological activity.
List of Similar Compounds
4-(4-((2-Chloropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
4-(4-((2-Fluoropyridin-3-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
4-(4-((3-Iodopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
And there you go! A detailed breakdown of this compound. Let me know if there's anything else you need!
Eigenschaften
IUPAC Name |
4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSNLPNZBYOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine](/img/structure/B2977723.png)
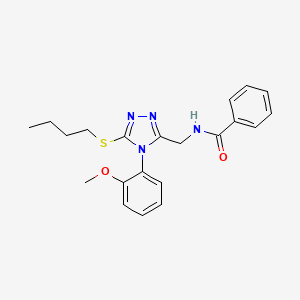
![2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)
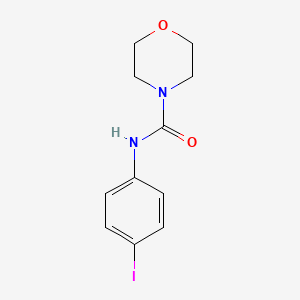
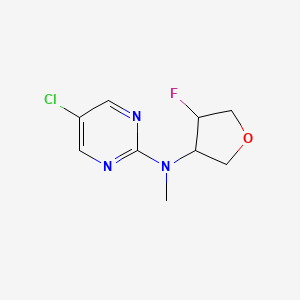
![8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2977732.png)
![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![3-Tert-butyl-6-{5-[(oxan-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2977736.png)
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
![N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2977739.png)
